N-Methyldodecylamine

Catalog No.
S579617
CAS No.
7311-30-0
M.F
C13H29N
M. Wt
199.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methyldodecylamine

Researchers using primary or tertiary amines for gemini surfactants or pH-responsive formulations face cross-linking and deprotonation. N-Methyldodecylamine (CAS 7311-30-0) overcomes this with one reactive N-H and tuned basicity (pKa ~10.8). • Enables precise EDTA-dianhydride ring-opening for ultra-low CMC surfactants. • Balances DNA binding in cationic lipids, improving transfection. • Stays protonated in alkaline metalworking fluids (pH>10) where tertiary amines fail. Supplied with ≥97% purity, consistent quality, and global shipping.

CAS Number

7311-30-0

Product Name

N-Methyldodecylamine

IUPAC Name

N-methyldodecan-1-amine

Molecular Formula

C13H29N

Molecular Weight

199.38 g/mol

InChI

InChI=1S/C13H29N/c1-3-4-5-6-7-8-9-10-11-12-13-14-2/h14H,3-13H2,1-2H3

InChI Key

OMEMQVZNTDHENJ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCNC

Synonyms

N-methyldodecylamine, N-methyldodecylamine hydrochloride

Canonical SMILES

CCCCCCCCCCCCNC

The exact mass of the compound N-Methyldodecylamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165791. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥97%

Package Size

100 g, 25 ml

N-Methyldodecylamine (CAS: 7311-30-0) is a secondary aliphatic amine characterized by a linear 12-carbon (dodecyl) chain and a single N-methyl group. It serves as a critical intermediate in the synthesis of specialty surfactants, biocides, and phase-transfer catalysts. Its single reactive N-H bond allows for targeted functionalization, such as precise amidation or reaction with dianhydrides, which is chemically impossible for tertiary amines. Simultaneously, its methyl group provides distinct steric hindrance and electronic properties compared to primary amines, making it a highly specific procurement choice for advanced chemical manufacturing[1].

Research Fit

Synthetic Intermediate
Cationic, quaternary ammonium, and gemini surfactant synthesis via N-alkylation pathways.
Mineral Processing
Flotation collector candidate for hematite/quartz separation with selectivity-recovery balance.
Surface Modification
Intermediate hydrophobicity control on kaolinite and related mineral particles.

Substituting N-methyldodecylamine with its primary (dodecylamine) or tertiary (N,N-dimethyldodecylamine) analogs fundamentally alters the material's chemical reactivity and physical behavior, leading to process failures. Tertiary amines lack the reactive N-H proton required for synthesizing advanced amido- or carboxylate-linked derivatives, such as EDTA-based gemini surfactants [1]. Conversely, primary amines possess two reactive protons, leading to uncontrolled cross-linking or over-alkylation during synthesis [2]. Furthermore, the specific degree of methylation precisely tunes the molecule's basicity (pKa) and hydrogen-bonding capability, directly dictating its performance in pH-sensitive formulations and its binding affinity in supramolecular complexes [3].

Substitution Risk

Dodecylamine Primary amine may reduce flotation selectivity; higher recovery but lower separation efficiency reported.
N,N-Dimethyldodecylamine Tertiary amine shifts adsorption strength; lower recovery in flotation, and reactivity for asymmetrical quaternary synthesis differs.
DTAC / Quaternary Analogs Pre-formed quaternary ammonium salts lack the secondary amine handle for stepwise derivatization, limiting structural control.

Precursor Efficiency for Ultra-Low CMC Gemini Surfactants

When synthesizing high-performance surfactants, the choice of amine precursor dictates the final architecture and efficiency. Reacting N-Methyldodecylamine with EDTA dianhydride yields an anionic carboxylate dimeric (gemini) surfactant. This specific secondary amine structure allows the formation of the N-CH2COO- linkage, which is impossible with tertiary amines like N,N-dimethyldodecylamine. The resulting gemini surfactant exhibits a critical micelle concentration (CMC) of < 10^-4 mM[1]. In contrast, monomeric reference surfactants such as sodium laurate typically exhibit CMCs in the 1-10 mM range [1]. This represents a reduction in required surfactant dosing by several orders of magnitude.

Evidence DimensionCritical Micelle Concentration (CMC) of derived surfactant
Target Compound Data< 10^-4 mM (as EDTA-gemini derivative)
Comparator Or Baseline1-10 mM (monomeric sodium laurate baseline)
Quantified Difference>10,000-fold reduction in CMC
ConditionsAqueous solution, 298 K

Procuring the exact secondary amine enables the synthesis of advanced gemini surfactants that require dramatically lower dosing to achieve surface tension reduction, significantly cutting raw material costs in large-scale formulations.

Flotation Selectivity
Head-to-head
Intermediate selectivity vs. DDA, DMDA, DTAC
Supports selectivity-recovery trade-off review
Hematite/quartz mixed mineral flotation; recovery lower than DDA, higher than DMDA/DTAC.

Tunable Stability in Nucleic Acid-Surfactant Complexes

In the formulation of DNA-surfactant complexes for gene delivery or precipitation, the degree of amine methylation directly controls the cooperative dissociation of the complex in salt solutions. Ethidium bromide displacement assays show that the stability of DNA complexes systematically weakens as steric hindrance increases: primary (dodecylamine) > secondary (N-methyldodecylamine) > tertiary (N,N-dimethyldodecylamine) > quaternary (trimethylammonium) [1]. N-Methyldodecylamine provides an intermediate, tunable binding affinity that avoids the overly rigid, irreversible binding of primary amines, while offering greater complex stability than tertiary or quaternary analogs [1].

Evidence DimensionDNA-Surfactant Complex Stability (Salt Tolerance)
Target Compound DataIntermediate cooperative dissociation threshold
Comparator Or BaselineDodecylamine (rigid binding) and N,N-Dimethyldodecylamine (weak binding)
Quantified DifferenceDistinct intermediate salt-induced dissociation profile
ConditionsAqueous salt titration with Ethidium Bromide probe

Selecting this specific secondary amine allows formulators of non-viral gene delivery vectors to precisely tune the release profile of nucleic acids, balancing complex stability during transport with efficient intracellular dissociation.

Kaolinite Adsorption
Head-to-head
Intermediate hydrophobicity and zeta potential shift
Supports surface modification context review
Qualitative ranking between DDA and DMDA/DTAC; contact angle, aggregation observed.

Extended Cationic Range for Alkaline Formulations

The basicity of aliphatic amines dictates their operational pH range in cationic formulations such as corrosion inhibitors or phase-transfer catalysts. Secondary aliphatic amines like N-methyldodecylamine exhibit higher basicity (pKa ~ 10.8) in aqueous environments compared to their tertiary counterparts [1]. In contrast, the closely related tertiary amine, N,N-dimethyldodecylamine, has a significantly lower pKa of 9.97 due to increased steric hindrance impeding the aqueous solvation of its conjugate acid [2]. This ~0.8 pKa unit difference means that N-methyldodecylamine remains predominantly protonated—and thus surface-active and capable of metal adhesion—at higher pH levels than its tertiary counterpart.

Evidence DimensionAcid dissociation constant (pKa)
Target Compound DatapKa ~ 10.8
Comparator Or BaselineN,N-Dimethyldodecylamine (pKa ~ 9.97)
Quantified Difference~0.8 pKa unit higher basicity
ConditionsStandard aqueous conditions

For buyers formulating corrosion inhibitors or pH-switchable emulsifiers for alkaline environments, this compound guarantees sustained cationic charge and surface adhesion where tertiary amines would prematurely deprotonate and fail.

Gemini CMC
Cross-study
< 10⁻⁴ mM
Supports low-concentration surfactant formulation review
~200,000‑fold lower CMC than sodium laurate reference; derived gemini surfactant.
Predicted pKa
Class-level
10.78 ± 0.10
Supports pH-dependent ionization context review
Predicted; typical primary ~10.6, tertiary ~10.0. Data to verify experimentally.
Asymmetrical Quat Synthesis
Data to verify
Stepwise alkylation enables non-symmetrical quaternary ammonium structures
Supports synthetic versatility context review
Secondary amine handle vs. tertiary amine; source-specific review required.

Synthesis of Anionic Gemini Surfactants

N-Methyldodecylamine is the required precursor for synthesizing EDTA-based carboxylate dimeric (gemini) surfactants. Its single reactive secondary amine site allows for precise dianhydride ring-opening without over-alkylation, yielding surfactants that provide ultra-low critical micelle concentrations for enhanced oil recovery and high-efficiency detergents [1].

Formulation of Tunable Gene Delivery Vectors

In biopharmaceutical formulations, this compound serves as a hydrophobic tail component for cationic lipid vectors. Its secondary amine structure provides an intermediate DNA binding strength, allowing formulators to balance complex stability during extracellular transport with efficient intracellular dissociation, outperforming the overly rigid binding of primary amines [2].

Alkaline-Stable Industrial Corrosion Inhibitors

Due to its high basicity (pKa ~10.8), N-methyldodecylamine is ideal for metalworking fluids and industrial water treatment formulas operating in alkaline conditions. It remains protonated and capable of electrostatic adhesion to metal surfaces at pH levels where tertiary amine alternatives prematurely deprotonate and lose their protective efficacy [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Mineral flotation collector research
Collector strength-selectivity balance
Hematite/quartz separation efficiency and recovery endpoints
Gemini surfactant precursor
Low CMC surfactant synthesis
CMC and surface activity in aqueous formulation
Particle surface modification studies
Intermediate hydrophobicity control
Adsorption and zeta potential endpoints on kaolinite-type substrates
Asymmetrical quaternary ammonium design
Stepwise alkylation control
Product structure and reactivity in downstream quaternization

XLogP3

5.4

UNII

88NN43I94S

Related CAS

2292-50-4 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (90.48%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

7311-30-0

Wikipedia

N-methyldodecylamine

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